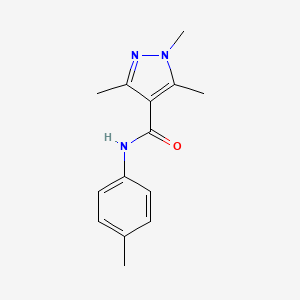
1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide, also known as C646, is a small molecule inhibitor that has gained significant attention in the field of cancer research. C646 is a histone acetyltransferase (HAT) inhibitor that selectively targets the p300/CBP-associated factor (PCAF) and CREB-binding protein (CBP) HAT domains. The inhibition of these domains has been shown to have a significant impact on cancer cell growth and proliferation.
Wirkmechanismus
1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide selectively inhibits the HAT domains of PCAF and CBP, which are responsible for the acetylation of histone proteins. Histone acetylation plays a critical role in the regulation of gene expression, and the dysregulation of this process has been linked to cancer development and progression. By inhibiting the HAT domains, 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide prevents the acetylation of histone proteins, leading to changes in gene expression and ultimately impacting cancer cell growth and proliferation.
Biochemical and Physiological Effects
1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide has been shown to have significant effects on cancer cell growth and proliferation. In vitro studies have demonstrated that 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide inhibits the growth of cancer cells, including breast, lung, and prostate cancer cells. Additionally, 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have also demonstrated the efficacy of 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide in reducing tumor growth and metastasis in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide has several advantages for lab experiments, including its high purity and yield, cost-effectiveness, and selectivity for PCAF and CBP HAT domains. However, there are also limitations to the use of 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide in lab experiments. 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide is a small molecule inhibitor, which can make it difficult to deliver to target cells in vivo. Additionally, the selectivity of 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide for PCAF and CBP HAT domains can limit its efficacy in cancer types where other HAT domains are dysregulated.
Zukünftige Richtungen
There are several future directions for the use of 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide in cancer research. One area of interest is the development of combination therapies using 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide and other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further research is needed to understand the mechanisms underlying the selectivity of 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide for PCAF and CBP HAT domains, which could lead to the development of more effective inhibitors. Finally, the use of 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide in other disease areas, such as neurodegenerative diseases, is an area of potential future research.
Synthesemethoden
The synthesis of 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide involves the reaction of 1,3,5-trimethylpyrazole-4-carboxylic acid with 4-methylphenylhydrazine in the presence of a coupling agent. The resulting product is then treated with acetic anhydride to form the final compound, 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide. The synthesis of 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide has been optimized to yield high purity and yield, making it a cost-effective option for research purposes.
Wissenschaftliche Forschungsanwendungen
1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide has been extensively studied in cancer research due to its ability to selectively inhibit PCAF and CBP HAT domains. These domains are known to play a critical role in the regulation of gene expression, and their dysregulation has been linked to cancer development and progression. 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide has been shown to have a significant impact on cancer cell growth and proliferation in various cancer types, including breast, lung, and prostate cancer.
Eigenschaften
IUPAC Name |
1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-9-5-7-12(8-6-9)15-14(18)13-10(2)16-17(4)11(13)3/h5-8H,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXZDMYOZKNEQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3,5-Dimethylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7472684.png)
![(3S)-2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7472687.png)
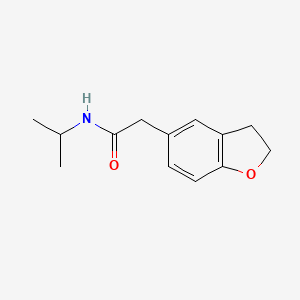

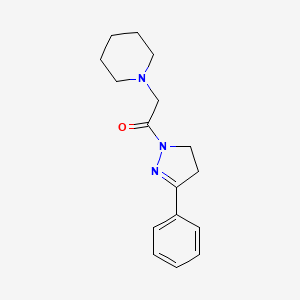

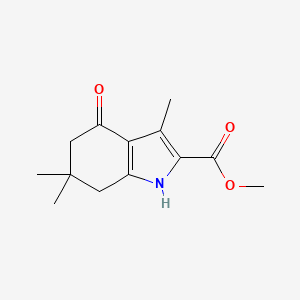
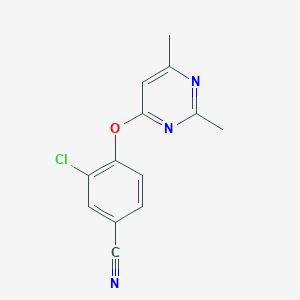

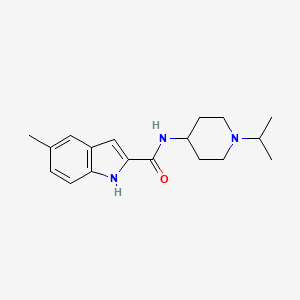

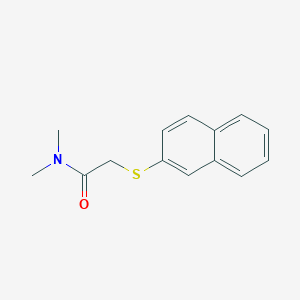
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7472754.png)
